molecular formula C9H8ClFO2 B1585759 Ethyl 4-chloro-2-fluorobenzoate CAS No. 4793-20-8

Ethyl 4-chloro-2-fluorobenzoate

Cat. No.: B1585759
CAS No.: 4793-20-8
M. Wt: 202.61 g/mol
InChI Key: MVPSCBLITKTKLF-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid where the benzene ring is substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position, and the carboxylic acid group is esterified with ethanol.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzoic Acid Derivatives: The compound can be synthesized by halogenating benzoic acid derivatives followed by esterification. For example, 4-chloro-2-fluorobenzoic acid can be halogenated using chlorine and fluorine sources, and then esterified with ethanol in the presence of a strong acid catalyst.

  • Direct Esterification: Another method involves the direct esterification of 4-chloro-2-fluorobenzoic acid with ethanol under reflux conditions in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and controlled temperature and pressure conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 4-chloro-2-fluorobenzoic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-chloro-2-fluorobenzoic acid

  • Reduction: 4-chloro-2-fluorobenzyl alcohol or 4-chloro-2-fluorobenzylamine

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 4-chloro-2-fluorobenzoate is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand the effects of halogenated aromatic compounds on biological systems.

  • Medicine: It is investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceuticals.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-chloro-2-fluorobenzoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 2-chloro-4-fluorobenzoate: Similar structure but with different positions of chlorine and fluorine atoms.

  • Ethyl 4-chloro-3-fluorobenzoate: Another positional isomer with chlorine and fluorine atoms at different positions on the benzene ring.

Uniqueness: Ethyl 4-chloro-2-fluorobenzoate is unique due to its specific arrangement of halogen atoms, which can influence its reactivity and biological activity compared to its isomers and similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPSCBLITKTKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382289
Record name ethyl 4-chloro-2-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4793-20-8
Record name Ethyl 4-chloro-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4793-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-chloro-2-fluoro-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-chloro-2-fluoro-, ethyl ester
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Record name ethyl 4-chloro-2-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4793-20-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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